molecular formula C9H17NO B13178504 1-Amino-4-cyclopentylbutan-2-one

1-Amino-4-cyclopentylbutan-2-one

Cat. No.: B13178504
M. Wt: 155.24 g/mol
InChI Key: YVJWZQJBJSDVLT-UHFFFAOYSA-N
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Description

1-Amino-4-cyclopentylbutan-2-one is an organic compound characterized by the presence of an amino group attached to a butanone backbone, with a cyclopentyl ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-cyclopentylbutan-2-one typically involves the following steps:

    Amination: The addition of an amino group to the cyclopentylbutanone intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopentylation and amination processes.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-cyclopentylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-Amino-4-cyclopentylbutan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Amino-4-cyclopentylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclopentyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Amino-4-cyclopentylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    1-Amino-4-cyclopentylbutane: Lacks the carbonyl group, affecting its reactivity and properties.

Uniqueness: 1-Amino-4-cyclopentylbutan-2-one is unique due to the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical and biological properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-4-cyclopentylbutan-2-one

InChI

InChI=1S/C9H17NO/c10-7-9(11)6-5-8-3-1-2-4-8/h8H,1-7,10H2

InChI Key

YVJWZQJBJSDVLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)CN

Origin of Product

United States

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